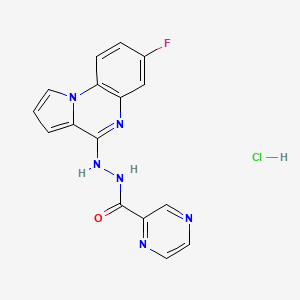

SC144 hydrochloride

CAS No.: 895158-95-9; 917497-70-2

Cat. No.: VC4762687

Molecular Formula: C16H12ClFN6O

Molecular Weight: 358.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895158-95-9; 917497-70-2 |

|---|---|

| Molecular Formula | C16H12ClFN6O |

| Molecular Weight | 358.76 |

| IUPAC Name | N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride |

| Standard InChI | InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H |

| Standard InChI Key | LKFGGXYXFIICED-UHFFFAOYSA-N |

| SMILES | C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl |

Introduction

Chemical and Pharmacological Profile of SC144 Hydrochloride

Structural Characteristics and Physicochemical Properties

SC144 hydrochloride (CAS No. 917497-70-2) is chemically defined as 2-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl) 2-pyrazinecarbohydrazide hydrochloride. Its molecular formula is C₁₆H₁₂ClFN₆O, with a molecular weight of 358.76 g/mol . The compound features a fluorinated pyrroloquinoxaline core linked to a pyrazinecarbohydrazide moiety, which facilitates interactions with the gp130 receptor's intracellular domain.

Key physicochemical parameters include:

-

Storage Stability: -20°C for short-term (1 month) or -80°C for long-term storage (6 months)

-

Synthetic Accessibility: Canonical SMILES string

O=C(C1=NC=CN=C1)NNC2=NC3=C(N4C2=CC=C4)C=CC(F)=C3.[H]Cl

| Concentration | Volume per 1 mg | Volume per 5 mg |

|---|---|---|

| 1 mM | 2.79 mL | 13.94 mL |

| 5 mM | 0.56 mL | 2.79 mL |

| 10 mM | 0.28 mL | 1.39 mL |

Mechanism of Action: Targeting the gp130-STAT3 Axis

gp130 Receptor Inhibition

SC144 hydrochloride binds directly to gp130, a shared subunit of the IL-6 cytokine receptor family, inducing phosphorylation at serine 782 (S782). This post-translational modification triggers receptor deglycosylation, impairing its ability to dimerize and initiate downstream signaling . Unlike monoclonal antibodies targeting extracellular domains, SC144's intracellular action bypasses ligand competition, enhancing therapeutic efficacy in cytokine-rich tumor microenvironments .

Downstream Signaling Consequences

Concomitant with gp130 inactivation, SC144 hydrochloride suppresses:

-

STAT3 Phosphorylation: Nuclear translocation of phosphorylated STAT3 (p-STAT3) is abrogated, reducing transcription of pro-survival genes (Bcl-2, Survivin) .

-

Akt/mTOR Pathway: Cross-talk between gp130 and PI3K/Akt signaling is disrupted, leading to decreased cyclin D1 expression and cell cycle arrest .

-

Angiogenic Factors: VEGF and IL-8 secretion drops by 60-75% in ovarian cancer models, as measured by ELISA .

Preclinical Anticancer Efficacy

In Vitro Cytotoxicity

SC144 hydrochloride exhibits selective cytotoxicity across 12 human ovarian cancer cell lines (IC₅₀ = 0.2–1.1 μM), with minimal effects on normal ovarian surface epithelial cells (IC₅₀ > 10 μM) . Mechanistic studies reveal:

-

Apoptosis Induction: 40-60% Annexin V-positive cells at 1 μM after 48 hours

-

Autophagy Modulation: LC3-II/LC3-I ratio increases 3-fold, suggesting dual apoptosis-autophagy activation

In Vivo Xenograft Studies

Oral administration (50 mg/kg/day) in SKOV-3 xenograft models achieves:

-

Tumor Growth Inhibition: 58% reduction in volume vs. controls (p < 0.01) at 28 days

-

Pharmacokinetic Profile: Cmax = 1.2 μM, T₁/₂ = 4.7 hours, AUC₀–24 = 8.3 μM·h

Therapeutic Implications and Clinical Translation

Ovarian Cancer Applications

The compound's efficacy in platinum-resistant models positions it as a candidate for:

-

Maintenance Therapy: Prolonging remission after debulking surgery

-

Combination Regimens: Synergy observed with paclitaxel (CI = 0.3–0.7)

Expanding Indications

Emerging data suggest potential in gp130-dependent malignancies:

-

Multiple Myeloma: Blockade of IL-6/JAK/STAT3 axis in MM.1S cells (IC₅₀ = 0.8 μM)

-

Pancreatic Cancer: 45% reduction in PANC-1 tumor growth in preclinical models

Challenges and Future Directions

Optimization Needs

-

Bioavailability Enhancement: Current oral bioavailability stands at 22%, necessitating prodrug approaches

-

CNS Penetration: Limited blood-brain barrier crossing (brain/plasma ratio = 0.03)

Clinical Trial Design Considerations

Phase I studies must address:

-

Biomarker Development: Correlation of p-gp130(S782) levels with response

-

Dosing Schedule: Intermittent vs. continuous administration to mitigate autophagy-mediated resistance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume